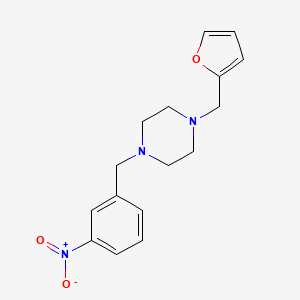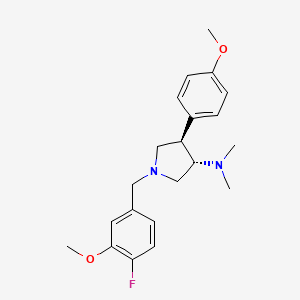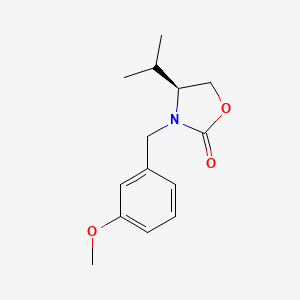
1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine is an organic compound that features a piperazine ring substituted with a furan-2-ylmethyl group and a 3-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine typically involves the following steps:
Preparation of 1-(furan-2-ylmethyl)piperazine: This can be achieved by reacting furan-2-carboxaldehyde with piperazine in the presence of a reducing agent such as sodium borohydride.
N-alkylation: The resulting 1-(furan-2-ylmethyl)piperazine is then subjected to N-alkylation with 3-nitrobenzyl chloride in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 1-(furan-2-ylmethyl)-4-(3-aminobenzyl)piperazine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound can be used as a probe to study receptor-ligand interactions and enzyme activity.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The furan and nitrobenzyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The piperazine ring provides a flexible scaffold that can adopt various conformations to fit into the active sites of target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-ylmethyl)-4-benzylpiperazine: Lacks the nitro group, which may affect its reactivity and binding properties.
1-(furan-2-ylmethyl)-4-(4-nitrobenzyl)piperazine: Similar structure but with the nitro group in a different position, potentially altering its chemical behavior and biological activity.
Uniqueness
1-(furan-2-ylmethyl)-4-(3-nitrobenzyl)piperazine is unique due to the specific positioning of the nitro group, which can significantly influence its electronic properties and reactivity. This positioning may also affect its interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-19(21)15-4-1-3-14(11-15)12-17-6-8-18(9-7-17)13-16-5-2-10-22-16/h1-5,10-11H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMIEFGZLDSKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974334 |
Source


|
| Record name | 1-[(Furan-2-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5882-37-1 |
Source


|
| Record name | 1-[(Furan-2-yl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(5-propyl-2-furyl)methyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5681228.png)
![N,N-dimethyl-2-({[(7-methyl-1-benzofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5681235.png)
![1-cyclopropyl-N-isobutyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B5681242.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5681264.png)

![N-[(2-chlorophenyl)methyl]-3-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-3-yl]propanamide](/img/structure/B5681293.png)
![(1S,6R)-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5681300.png)
![1-(1-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5681307.png)
![Ethyl 4-(cyclopropylmethyl)-1-[2-(tetrazol-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B5681310.png)
![Ethyl 1-[(2,4-difluorophenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B5681314.png)
![1-[(2,3-dichlorophenyl)methyl]-4-methylpiperazine](/img/structure/B5681317.png)
![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)
